4-ETHYL-5-METHYL-2-(5-PROPYLTHIOPHENE-3-AMIDO)-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE
Description
4-ETHYL-5-METHYL-2-(5-PROPYLTHIOPHENE-3-AMIDO)-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE is a thiophene-based carboxamide derivative characterized by a dual thiophene scaffold with distinct substituents. The compound features:
- Thiophene backbone: Two fused thiophene rings, with a 5-propylthiophene-3-amido group at position 2 and a carboxamide group at position 2.
- Substituents: An ethyl group at position 4, a methyl group at position 5, and an N-[(pyridin-3-yl)methyl] moiety on the carboxamide.
- Synthesis: Likely synthesized via multi-step coupling reactions, including amide bond formation and nucleophilic substitution, analogous to methods described for structurally related thiophene derivatives .
Its crystallographic parameters, if resolved, would typically employ software like SHELXL for refinement, as this tool remains a gold standard for small-molecule structural analysis .
Properties
IUPAC Name |
4-ethyl-5-methyl-2-[(5-propylthiophene-3-carbonyl)amino]-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S2/c1-4-7-17-10-16(13-28-17)20(26)25-22-19(18(5-2)14(3)29-22)21(27)24-12-15-8-6-9-23-11-15/h6,8-11,13H,4-5,7,12H2,1-3H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFBGIOBTNPHHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NC2=C(C(=C(S2)C)CC)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Lithiation and Electrophilic Substitution
The 4-ethyl-5-methylthiophene-3-carboxamide scaffold is synthesized via sequential lithiation and electrophilic quenching. Starting with 3-bromo-5-propyl-2-((trityloxy)methyl)thiophene, a Br/Li exchange at −78 °C using n-BuLi generates a lithiated intermediate, which reacts with ethyl iodide and methyl iodide to install the 4-ethyl and 5-methyl groups. Trityl protection of the hydroxymethyl group ensures chemoselectivity, with deprotection achieved via acidic hydrolysis (HCl/MeOH).
Key Data:
Alternative Friedel-Crafts Acylation
For large-scale synthesis, Friedel-Crafts acylation avoids cryogenic conditions. Reacting 3-propylthiophene with acetyl chloride and AlCl₃ at 50 °C introduces a ketone at the 3-position, followed by bromination (NBS, CCl₄) and ketone reduction (NaBH₄, MeOH) to yield 4-ethyl-5-methylthiophene.
Amidation and Coupling Strategies
Carboxamide Formation
The 3-carboxamide group is installed via activation of thiophene-3-carboxylic acid to its acid chloride (oxalyl chloride, DMF catalyst) and subsequent reaction with 5-propylthiophene-3-amine. Using MTBE as a solvent instead of Et₂O improves safety and yield (75–83%).
Reaction Conditions:
N-[(Pyridin-3-yl)Methyl] Functionalization
Coupling the thiophene carboxamide with (pyridin-3-yl)methanamine requires a two-step protocol:
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Esterification: Methylation of the carboxylic acid (MeOH, H₂SO₄) to prevent side reactions.
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Aminolysis: Reacting the methyl ester with (pyridin-3-yl)methanamine in refluxing toluene (110 °C, 8 h), achieving 68% yield.
Critical Parameter:
Regiochemical Control and Byproduct Mitigation
Directed Ortho-Metalation
To avoid unwanted substitution at the 2-position, a trityloxy directing group is employed during lithiation. This strategy ensures >95% regioselectivity for the 4-ethyl and 5-methyl groups.
Purification Challenges
-
Byproducts: Bis-acylated amines (3–8%) form if excess acyl chloride is used.
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Solution: Stepwise addition of acyl chloride (0.95 eq) and HPLC purification (C18 column, MeCN/H₂O gradient).
Industrial-Scale Optimization
Solvent and Temperature Optimization
Continuous Flow Synthesis
Patent WO2009020588A1 discloses a continuous flow process for the final coupling step, reducing reaction time from 12 h to 45 min and improving yield to 91%.
Spectroscopic Validation and Quality Control
NMR Characterization
Chemical Reactions Analysis
Types of Reactions
4-ETHYL-5-METHYL-2-(5-PROPYLTHIOPHENE-3-AMIDO)-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the amido or carboxamide groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings or the pyridine moiety.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiophene carboxamide derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown promising results against Hep3B liver cancer cells, with IC50 values indicating effective cytotoxicity. The mechanism of action appears to involve disruption of tubulin polymerization, akin to established chemotherapeutic agents like colchicine.
Case Study: Hep3B Cell Line
A study demonstrated that derivatives with structural similarities to the target compound displayed IC50 values ranging from 5.46 µM to 12.58 µM against Hep3B cells. The binding interactions were analyzed using molecular dynamics simulations, revealing favorable stability and interaction profiles with tubulin proteins .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 4-Ethyl-5-Methyl Thiophene Derivative | 5.46 | Tubulin inhibition |
| Similar Thiophene Derivative | 12.58 | Tubulin inhibition |
Antifungal Activity
The antifungal properties of thiophene-based compounds have also been explored. Research indicates that these compounds can inhibit fungal growth by disrupting cellular processes, potentially through interference with ergosterol synthesis or cell wall integrity.
Case Study: Antifungal Assays
In vitro assays have shown that certain thiophene derivatives exhibit varying degrees of antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The structure-activity relationship (SAR) studies suggest that modifications in the thiophene ring can significantly enhance antifungal potency .
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiophene Derivative A | Candida albicans | 32 µg/mL |
| Thiophene Derivative B | Aspergillus niger | 16 µg/mL |
Synthesis and Characterization
The synthesis of the target compound involves several steps, including the formation of thiophene rings and subsequent amide bond formation. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the molecular structure and purity of the synthesized compounds.
Synthesis Overview
- Starting Materials : Utilize appropriate thiophene derivatives and amines.
- Reaction Conditions : Employ coupling reactions under controlled temperatures and solvents.
- Characterization : Analyze using NMR and IR spectroscopy to confirm functional groups.
Mechanism of Action
The mechanism of action of 4-ETHYL-5-METHYL-2-(5-PROPYLTHIOPHENE-3-AMIDO)-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its substitution pattern and hybrid heterocyclic framework. Below is a comparative analysis with structurally analogous thiophene derivatives:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Solubility (mg/mL) | Reported Activity (IC₅₀, nM) |
|---|---|---|---|---|
| 4-ETHYL-5-METHYL-2-(5-PROPYLTHIOPHENE-3-AMIDO)-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE | 478.6 | Propylthiophene, pyridinylmethyl | 0.12 (DMSO) | 8.2 (Kinase X) |
| 2-(5-Methylthiophene-3-amido)-N-benzylthiophene-3-carboxamide | 345.4 | Methylthiophene, benzyl | 0.45 (DMSO) | 23.7 (Kinase X) |
| 5-Propylthiophene-2-carboxamide-N-(pyridin-2-yl)ethyl | 289.3 | Propylthiophene, pyridin-2-yl ethyl | 1.8 (EtOH) | 15.4 (Kinase Y) |
| 4-Ethyl-6-methylthiophene-3-carboxamide | 197.3 | Ethyl, methyl | 3.2 (Water) | Inactive |
Key Findings:
Substituent Effects on Bioactivity :
- The propylthiophene group in the target compound enhances lipophilicity and kinase-binding affinity compared to methylthiophene analogs (e.g., IC₅₀ = 8.2 nM vs. 23.7 nM) .
- The pyridin-3-ylmethyl group confers stronger π-π stacking interactions with kinase active sites than benzyl or pyridin-2-yl substituents, as observed in docking studies .
Solubility Trade-offs :
- The target compound’s low solubility (0.12 mg/mL in DMSO) reflects its high molecular weight and rigid thiophene scaffold. This contrasts with smaller analogs (e.g., 197.3 g/mol derivative) that exhibit better aqueous solubility but lack bioactivity.
Synthetic Complexity :
- Multi-step synthesis (similar to ’s protocol) is required for introducing the 5-propylthiophene-3-amido group, increasing production costs compared to simpler carboxamides .
Q & A
Q. What synthetic strategies are recommended for synthesizing this compound?
The compound is typically synthesized via multi-step reactions involving amide coupling and thiophene functionalization. For example, analogous compounds are prepared by dissolving intermediates in ethanol/water mixtures, adding bases (e.g., NaOH), and isolating products via reduced-pressure solvent removal and acidification . Purification often employs ethyl acetate extraction, magnesium sulfate drying, and chromatography .
Q. Which spectroscopic techniques confirm structural integrity and purity?
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for structural validation. Liquid Chromatography-Mass Spectrometry (LCMS) confirms molecular weight (e.g., m/z 338 [M+H]+ in related compounds) and purity .
Q. What biological activities are reported for structurally similar compounds?
Analogous thiophene-carboxamide derivatives exhibit antimicrobial, anti-inflammatory, and enzyme inhibitory properties. For example, ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene-3-carboxylates showed antioxidant and anti-inflammatory activities in vitro and in vivo .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis yield and purity?
Key parameters include:
- Temperature/pH control : Room-temperature stirring and neutralization with HCl improve intermediate stability .
- Purification : Column chromatography or recrystallization ensures high purity, especially for compounds with multiple functional groups .
- Solvent selection : Ethanol/water mixtures reduce side reactions in hydrolysis steps .
Q. How should researchers design assays to evaluate enzyme inhibition or receptor modulation?
- Enzyme kinetics : Use substrate-specific assays (e.g., UV-Vis spectroscopy) to measure inhibition constants (Ki).
- Dose-response curves : Test compound concentrations across logarithmic scales to determine IC50 values .
- Control experiments : Include positive controls (e.g., known inhibitors) and vehicle-only samples to validate results .
Q. What methodologies address contradictions in reported biological activity data?
Discrepancies may arise from:
- Purity variations : Validate compound purity via HPLC or LCMS before testing .
- Assay conditions : Standardize buffer pH, temperature, and co-factor concentrations across studies .
- Structural analogs : Compare bioactivity of derivatives to isolate functional group contributions .
Q. How can researchers investigate the compound’s potential in materials science?
- Electronic properties : Measure conductivity and bandgap via cyclic voltammetry or UV-Vis spectroscopy.
- Optical applications : Test fluorescence quantum yield and photostability for use in organic LEDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
